Trimethoprim Impurity F

Descripción general

Descripción

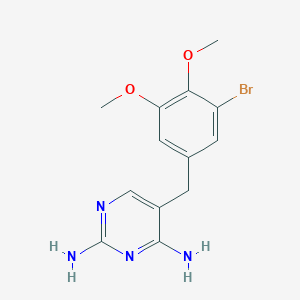

Trimethoprim impurity F, chemically known as 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a byproduct found in the synthesis of trimethoprim. Trimethoprim is an antibacterial agent used primarily to treat urinary tract infections and is often combined with sulfamethoxazole for a synergistic effect. The presence of impurities like impurity F is critical to monitor for ensuring the safety and efficacy of pharmaceutical products .

Aplicaciones Científicas De Investigación

Trimethoprim impurity F has several scientific research applications, including:

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Monitored as a potential impurity in drug formulations to ensure safety and efficacy.

Industry: Used in quality control and method validation processes in the pharmaceutical industry.

Mecanismo De Acción

Target of Action

The primary target of Trimethoprim and its impurities, including 4-Desmethoxy-4-bromo Trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the synthesis of tetrahydrofolic acid (THF), a necessary component for bacterial DNA synthesis .

Mode of Action

Trimethoprim and its impurities act as reversible inhibitors of DHFR . By binding to this enzyme, they prevent the conversion of dihydrofolic acid (DHF) to THF . This inhibition disrupts the synthesis of bacterial nucleic acids and proteins, ultimately leading to bacterial death .

Biochemical Pathways

The inhibition of DHFR affects several biochemical pathways. It disrupts the synthesis of thymidylate and purines , as well as several amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . This disruption leads to an imbalance in the pathways involved in active synthesizing thymidylate, disrupts DNA replication, and eventually causes cell death .

Pharmacokinetics

Trimethoprim is readily and extensively absorbed, achieving steady-state concentrations after approximately 3 days of repeat administration . Peak serum concentrations are achieved within 1 to 4 hours following administration

Result of Action

The result of Trimethoprim’s action is the inhibition of bacterial growth and survival. By blocking the production of THF, it prevents the synthesis of bacterial DNA, leading to bacterial death .

Action Environment

The action of Trimethoprim can be influenced by environmental factors such as pH. For instance, at pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . This suggests that the ionization state of Trimethoprim, which can be affected by pH, influences its activity .

Análisis Bioquímico

Biochemical Properties

Trimethoprim impurity F, like Trimethoprim, is likely to interact with enzymes and proteins involved in bacterial nucleic acid synthesis. Trimethoprim is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides in bacteria . Although specific interactions of this compound have not been extensively studied, it is plausible that it may have similar interactions due to its structural similarity to Trimethoprim.

Cellular Effects

Given its structural similarity to Trimethoprim, it may influence cell function by disrupting nucleic acid synthesis, thereby inhibiting bacterial growth

Molecular Mechanism

Trimethoprim, the parent compound, acts by inhibiting the enzyme DHFR, thereby disrupting the synthesis of nucleic acids in bacteria

Metabolic Pathways

Trimethoprim is known to interfere with the folate metabolism pathway in bacteria . Given the structural similarity of this compound to Trimethoprim, it is plausible that it may be involved in similar metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim impurity F involves the use of guanidine nitrate or methylguanidine hydrochloride as cyclizing agents. These agents are condensed with trimethoprim methyl ether derivatives of different structures to obtain various impurities, including impurity F . The reaction conditions typically involve the use of solvents such as ethyl acetate and methyl formate, with the reaction time being relatively short and yielding high amounts of the desired impurity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The raw materials used are readily available, and the reaction conditions are optimized for maximum yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Trimethoprim impurity F undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Comparación Con Compuestos Similares

Trimethoprim impurity A: 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine.

Trimethoprim impurity B: (2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone.

Trimethoprim impurity C: 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine.

Uniqueness: Trimethoprim impurity F is unique due to the presence of a bromine atom in its structure, which can significantly alter its chemical properties and reactivity compared to other impurities. This bromine atom can participate in various chemical reactions, making impurity F a valuable compound for studying halogenated derivatives of trimethoprim .

Actividad Biológica

Trimethoprim impurity F, chemically designated as 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a byproduct in the synthesis of trimethoprim, an antibiotic widely used to treat bacterial infections, particularly urinary tract infections. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations. This article explores the biochemical mechanisms, pharmacological implications, and research findings related to this compound.

Trimethoprim and its impurities primarily act as reversible inhibitors of the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the folate metabolism pathway, which is essential for bacterial nucleic acid synthesis. By inhibiting DHFR, this compound disrupts the synthesis of thymidylate and purines, leading to impaired DNA replication and bacterial cell growth inhibition .

Biochemical Pathways

The inhibition of DHFR affects several biochemical pathways:

- Nucleotide Synthesis : Disruption in the production of thymidine and purines.

- Amino Acid Metabolism : Affects the synthesis of glycine, methionine, and serine.

- tRNA Formation : Inhibits the formation of N-formyl-methionyl tRNA.

Pharmacokinetics

Trimethoprim is characterized by its rapid absorption and distribution within the body. Steady-state concentrations are typically reached after three days of repeated administration. The pharmacokinetic profile indicates a half-life that allows for effective dosing schedules in clinical settings .

Biological Activity Assessments

Recent studies have evaluated the biological activity of this compound through various methodologies:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits antibacterial activity similar to that of trimethoprim. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus saprophyticus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.5 |

| S. saprophyticus | 1.0 |

Case Studies

A study conducted on urinary pathogens indicated that a significant percentage of isolates were susceptible to trimethoprim, suggesting that impurities like this compound may retain similar efficacy against common uropathogens .

Safety and Toxicological Considerations

While Trimethoprim is generally considered safe when used appropriately, the presence of impurities such as this compound raises concerns regarding potential toxicity and adverse effects. Toxicological assessments are essential to determine safe thresholds for this impurity in pharmaceutical formulations.

Propiedades

IUPAC Name |

5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSNBPJINGRLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388342 | |

| Record name | UNII-VS20D6Q9V2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16285-82-8 | |

| Record name | Trimethoprim impurity F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-VS20D6Q9V2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.